Dehydrofelodipine Dehydrofelodipine Dehydrofelodipine belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond. Dehydrofelodipine is considered to be a practically insoluble (in water) and relatively neutral molecule. Dehydrofelodipine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dehydrofelodipine is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 96382-71-7
VCID: VC21335071
InChI: InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3
SMILES: CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Molecular Formula: C18H17Cl2NO4
Molecular Weight: 382.2 g/mol

Dehydrofelodipine

CAS No.: 96382-71-7

Cat. No.: VC21335071

Molecular Formula: C18H17Cl2NO4

Molecular Weight: 382.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dehydrofelodipine - 96382-71-7

CAS No. 96382-71-7
Molecular Formula C18H17Cl2NO4
Molecular Weight 382.2 g/mol
IUPAC Name 3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3
Standard InChI Key REQRUBNOOIAHMG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Canonical SMILES CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Appearance White to Off-White Solid
Melting Point 76-80 °C

Chemical Structure and Properties

Dehydrofelodipine (chemical name: ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate) is an organic compound classified as a phenylpyridine derivative. It features a dichlorophenyl group attached to a pyridine ring with ester substituents.

Physical and Chemical Characteristics

PropertyValueSource
CAS Number96382-71-7
Molecular FormulaC18H17Cl2NO4
Molecular Weight382.24 g/mol
Chemical StructurePyridine ring with 2,3-dichlorophenyl and dicarboxylate groups
Storage ConditionFrozen

The compound contains a pyridine ring with methyl groups at positions 2 and 6, a 2,3-dichlorophenyl group at position 4, and ethyl and methyl ester groups at positions 3 and 5, respectively . This structure differs from felodipine primarily in its oxidation state, which affects its pharmacological properties.

Structural Variants

A deuterated analog of dehydrofelodipine, known as dehydro felodipine-d3, has also been identified and characterized. This variant has a molecular formula of C18H17Cl2NO4 and contains three deuterium atoms in place of hydrogen atoms in the methyl ester group . Such deuterated compounds are valuable in analytical chemistry and metabolic studies for tracking the fate of the parent compound and its metabolites.

Pharmacology and Mechanism of Action

Dehydrofelodipine exhibits calcium channel blocking properties similar to its parent compound felodipine, though generally with reduced potency.

Mechanism of Action

Dehydrofelodipine exerts its pharmacological effects by interacting with voltage-gated L-type calcium channels in vascular smooth muscle cells. By inhibiting the influx of calcium ions, it reduces muscle contractility and promotes vasodilation, which contributes to decreased peripheral vascular resistance and blood pressure reduction .

At the molecular level, dehydrofelodipine binds to the alpha-1 subunit of L-type calcium channels, preventing channel opening and inhibiting calcium ion influx. This interaction alters membrane potential and intracellular calcium concentration, ultimately leading to vascular smooth muscle relaxation .

Pharmacodynamic Effects

The pharmacodynamic effects of felodipine, and by extension its metabolite dehydrofelodipine, have been modeled using direct-effect maximum effect (Emax) models. These models describe the relationship between plasma concentration and effects on diastolic blood pressure and heart rate without significant lag time .

Metabolism and Pharmacokinetics

Dehydrofelodipine is formed through the oxidative metabolism of felodipine, primarily mediated by the cytochrome P450 enzyme CYP3A4.

Formation and Metabolism

Felodipine undergoes extensive first-pass metabolism in the intestine and liver, with CYP3A4 being the primary enzyme responsible for its biotransformation to dehydrofelodipine . This metabolic pathway is significant, as it contributes to the low oral bioavailability of felodipine (approximately 13-18%) .

The metabolic pathway continues as dehydrofelodipine itself undergoes further metabolism by CYP3A4 and other clearance mechanisms. The comprehensive metabolic pathway includes:

  • CYP3A4-mediated metabolism of felodipine to dehydrofelodipine

  • Subsequent CYP3A4-mediated clearance of dehydrofelodipine

  • Unspecific hepatic clearance of dehydrofelodipine

  • Passive glomerular filtration of both felodipine and dehydrofelodipine

Pharmacokinetic Parameters

The pharmacokinetics of dehydrofelodipine has been studied in various clinical settings, often alongside its parent compound felodipine. In one study examining the interaction between grapefruit juice and felodipine, the following parameters were observed for dehydrofelodipine:

ParameterWith WaterWith Grapefruit JuiceSignificanceSource
AUC (ng·ml⁻¹·h)48.5 ± 16.374.7 ± 28.7P < 0.01
Cmax (ng·ml⁻¹)7.9 ± 2.612.1 ± 2.9P < 0.01

These findings indicate that grapefruit juice significantly increases both the area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) of dehydrofelodipine, similar to its effects on felodipine .

Clinical Significance and Drug Interactions

Drug-Drug Interactions

As a metabolite formed through CYP3A4-mediated metabolism, dehydrofelodipine levels can be significantly affected by drugs that inhibit or induce this enzyme.

CYP3A4 Inhibitors

Compounds that inhibit CYP3A4 can increase plasma concentrations of both felodipine and dehydrofelodipine by reducing their metabolism. Significant CYP3A4 inhibitors and their effects include:

CYP3A4 InhibitorEffect on FelodipineEffect on DehydrofelodipineSource
ItraconazoleIncreased plasma concentrationAltered metabolism
ErythromycinIncreased plasma concentrationAltered metabolism

CYP3A4 Inducers

Conversely, compounds that induce CYP3A4 can decrease plasma concentrations of felodipine by increasing its metabolism to dehydrofelodipine, while potentially also increasing the clearance of dehydrofelodipine itself:

CYP3A4 InducerEffect on FelodipineEffect on DehydrofelodipineSource
CarbamazepineDecreased plasma concentration (up to 15-fold)Altered metabolism
PhenytoinDecreased plasma concentration (up to 15-fold)Altered metabolism

Grapefruit Juice Interaction

Grapefruit juice is a well-known inhibitor of intestinal CYP3A4 and has significant effects on felodipine pharmacokinetics. Studies have shown that grapefruit juice consumption increases the AUC and Cmax of both felodipine and dehydrofelodipine .

In a randomized crossover study, administration of felodipine 10 mg extended release with 250 ml regular-strength grapefruit juice significantly increased dehydrofelodipine AUC by approximately 54% and Cmax by approximately 53% compared to administration with water . This interaction highlights the importance of considering food-drug interactions in patients receiving felodipine therapy.

Research Developments

Physiologically Based Pharmacokinetic Modeling

Recent research has focused on developing physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) models for felodipine and dehydrofelodipine. These models aim to predict drug-drug interactions and optimize dosing strategies.

A comprehensive PBPK/PD parent-metabolite model has been developed to describe the metabolism of felodipine to dehydrofelodipine by CYP3A4, capturing the first-pass metabolism and subsequent metabolism of dehydrofelodipine . This model incorporates:

  • CYP3A4 metabolism from felodipine to dehydrofelodipine

  • Passive glomerular filtration

  • CYP3A4-mediated clearance of dehydrofelodipine

  • Unspecific hepatic clearance

  • Pharmacodynamic effects on diastolic blood pressure and heart rate

Disease State Effects

Research has also investigated how various disease states affect the metabolism of felodipine to dehydrofelodipine. For instance, studies have examined the impact of celiac disease on felodipine absorption and metabolism.

Celiac disease, characterized by intestinal damage and villous atrophy, affects intestinal CYP3A4 expression. Since CYP3A4 is constitutively expressed in human intestinal villi and accounts for significant first-pass metabolism of many drugs including felodipine, changes in intestinal CYP3A4 expression in celiac disease patients could potentially alter the pharmacokinetics of felodipine and formation of dehydrofelodipine .

Analytical Methods

Various analytical methods have been developed for the quantification of dehydrofelodipine in biological samples and pharmaceutical formulations.

Laboratory Applications

Dehydrofelodipine serves as a reference compound in analytical chemistry, particularly in studies focusing on calcium channel blockers and their metabolites. It is also used in the development and validation of analytical methods for quantifying felodipine and its metabolites in pharmaceutical formulations and biological samples.

Deuterated analogs such as dehydro felodipine-d3 play crucial roles in analytical chemistry as internal standards for mass spectrometry-based quantification methods .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator